N'-(2-hydroxy-2-pentylheptanoyl)-N-(4-methylphenyl)furan-2-carbohydrazide
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Overview
Description
N’-(2-hydroxy-2-pentylheptanoyl)-N-(4-methylphenyl)furan-2-carbohydrazide is a synthetic organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-2-pentylheptanoyl)-N-(4-methylphenyl)furan-2-carbohydrazide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbohydrazide group: This step involves the reaction of the furan derivative with hydrazine or its derivatives under controlled conditions.
Attachment of the hydroxy-pentylheptanoyl group: This can be done through esterification or amidation reactions using suitable reagents and catalysts.
Introduction of the methylphenyl group: This step involves the substitution reaction using appropriate aryl halides or aryl boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-2-pentylheptanoyl)-N-(4-methylphenyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-2-pentylheptanoyl)-N-(4-methylphenyl)furan-2-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbohydrazide derivatives: These compounds share the furan ring and carbohydrazide group but differ in other substituents.
Hydroxyalkyl derivatives: Compounds with similar hydroxyalkyl chains but different core structures.
Aryl-substituted derivatives: Compounds with similar aryl groups but different functional groups.
Uniqueness
N’-(2-hydroxy-2-pentylheptanoyl)-N-(4-methylphenyl)furan-2-carbohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H34N2O4 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N'-(2-hydroxy-2-pentylheptanoyl)-N-(4-methylphenyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C24H34N2O4/c1-4-6-8-16-24(29,17-9-7-5-2)23(28)25-26(20-14-12-19(3)13-15-20)22(27)21-11-10-18-30-21/h10-15,18,29H,4-9,16-17H2,1-3H3,(H,25,28) |
InChI Key |
MDDFNHOVGOXJNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(C(=O)NN(C1=CC=C(C=C1)C)C(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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